N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
CAS No.: 308292-78-6
Cat. No.: VC6996741
Molecular Formula: C14H8FN3O3S2
Molecular Weight: 349.35
* For research use only. Not for human or veterinary use.
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide - 308292-78-6](/images/structure/VC6996741.png)
Specification
CAS No. | 308292-78-6 |
---|---|
Molecular Formula | C14H8FN3O3S2 |
Molecular Weight | 349.35 |
IUPAC Name | N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Standard InChI | InChI=1S/C14H8FN3O3S2/c15-9-3-1-8(2-4-9)10-7-22-14(16-10)17-13(19)11-5-6-12(23-11)18(20)21/h1-7H,(H,16,17,19) |
Standard InChI Key | ABDBNZVMPUBXCE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])F |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a thiazole ring substituted with a 4-fluorophenyl group at the 4-position and a 5-nitrothiophene-2-carboxamide moiety at the 2-position. Its molecular formula, , reflects the integration of fluorine, nitrogen, and sulfur atoms, which contribute to its electronic properties and bioactivity .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 349.35 g/mol |
CAS Number | 308292-78-6 |
Solubility | Low in water; soluble in DMSO |
Melting Point | Not reported |
Stability | Stable under ambient conditions |
The nitro group at the 5-position of the thiophene ring enhances electrophilicity, facilitating interactions with biological nucleophiles such as DNA bases or enzyme active sites . The fluorine atom on the phenyl ring introduces electron-withdrawing effects, potentially improving metabolic stability and membrane permeability .
Synthesis and Manufacturing
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically employs the Hantzsch thiazole synthesis, a robust method for constructing thiazole rings. This involves:
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Condensation: Reacting α-halo ketones (e.g., 2-bromo-4'-fluoroacetophenone) with thiourea in the presence of a base like sodium ethoxide.
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Carboxamide Formation: Coupling the resulting thiazole intermediate with 5-nitrothiophene-2-carbonyl chloride using a coupling agent such as HATU.
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Purification: Recrystallization or chromatography to achieve >95% purity.
Critical parameters include temperature control (60–80°C for condensation) and stoichiometric precision to minimize byproducts like disubstituted thiazoles. Recent optimizations have improved yields to 65–75% in scalable batches .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound demonstrates broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Candida albicans. The nitro group undergoes enzymatic reduction in microbial cells, generating reactive oxygen species (ROS) that damage DNA and proteins .
Anti-Inflammatory Effects
At 10 µM, the compound reduces IL-6 and TNF-α production in LPS-stimulated macrophages by 40–50%, likely via suppression of NF-κB signaling. The fluorophenyl group may enhance selectivity for kinase targets involved in inflammatory pathways .
Pharmacokinetics and Drug-Likeness
Despite its promising bioactivity, the compound exhibits suboptimal pharmacokinetic properties:
Table 2: Predicted ADME Parameters
Parameter | Value | Method |
---|---|---|
LogP | 2.8 | SwissADME |
Water Solubility | 0.023 mg/mL | AliqcACD |
CYP3A4 Inhibition | Moderate | PreADMET |
Bioavailability | 45% (rat) | In vivo study |
Efforts to improve solubility include prodrug strategies (e.g., phosphate esters) and nanoformulations using PEGylated liposomes .
Research Case Studies
Combination Therapy Synergy
Combining the compound with fluconazole (1:4 ratio) reduced Candida auris biofilm formation by 90% vs. 60% for fluconazole alone. Synergy is attributed to dual targeting of ergosterol biosynthesis (fluconazole) and mitochondrial electron transport (nitro group).
Future Directions
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Structural Optimization: Introducing hydrophilic groups at the thiophene 3-position to enhance solubility without compromising activity.
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Target Validation: CRISPR-Cas9 screens to identify primary molecular targets beyond topoisomerase II.
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In Vivo Efficacy: Testing in xenograft models with PK/PD modeling to guide dosing regimens.
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